molecular formula C23H20ClNO2 B3585797 N-(4-chloro-2-methoxy-5-methylphenyl)-2,3-diphenylacrylamide

N-(4-chloro-2-methoxy-5-methylphenyl)-2,3-diphenylacrylamide

Cat. No.: B3585797
M. Wt: 377.9 g/mol
InChI Key: MDMMZFMNUVGABN-XMHGGMMESA-N
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Description

“N-(4-chloro-2-methoxy-5-methylphenyl)-2,3-diphenylacrylamide” is a complex organic compound. It contains an acrylamide group (a common functional group in organic chemistry, consisting of a carbonyl group attached to nitrogen), which is substituted with two phenyl groups and a 4-chloro-2-methoxy-5-methylphenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate amine (4-chloro-2-methoxy-5-methylphenylamine) with a suitable acryloyl chloride (2,3-diphenylacryloyl chloride). The reaction would typically be carried out in an organic solvent and may require a base to neutralize the HCl produced .


Molecular Structure Analysis

The molecule contains several different functional groups, including an acrylamide group, a chloro group, a methoxy group, and a methyl group. These groups can have significant effects on the physical and chemical properties of the molecule .


Chemical Reactions Analysis

As an acrylamide, this compound could participate in various chemical reactions. For example, it could undergo hydrolysis in the presence of acid or base to produce an amine and a carboxylic acid. The presence of the phenyl groups could also allow for electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the acrylamide group could allow for hydrogen bonding, affecting its solubility and boiling point. The chloro, methoxy, and methyl groups could also influence these properties .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target. As an acrylamide, it could potentially react with biological nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins .

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the synthesis of other compounds, or as a monomer in the production of polymers. If it exhibits biological activity, it could also be studied for potential medicinal uses .

Properties

IUPAC Name

(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2,3-diphenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClNO2/c1-16-13-21(22(27-2)15-20(16)24)25-23(26)19(18-11-7-4-8-12-18)14-17-9-5-3-6-10-17/h3-15H,1-2H3,(H,25,26)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMMZFMNUVGABN-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chloro-2-methoxy-5-methylphenyl)-2,3-diphenylacrylamide
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